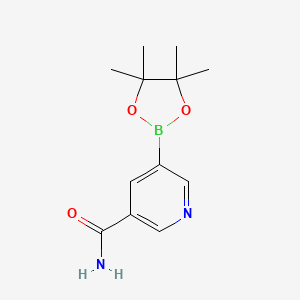

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Description

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(10(14)16)6-15-7-9/h5-7H,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLZODHYCOZPBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50730865 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1169402-51-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50730865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boronated Heterocycles in Medicinal Chemistry

The landscape of modern drug discovery is characterized by an ever-increasing demand for molecular complexity and diversity to address challenging biological targets. In this context, functionalized heterocyclic scaffolds have emerged as privileged structures, forming the core of a vast number of approved pharmaceuticals. Among these, pyridine derivatives are of paramount importance due to their ability to engage in a wide range of biological interactions. The strategic introduction of a boronic acid pinacol ester onto the nicotinamide framework, yielding 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide, has provided medicinal chemists with a versatile and highly valuable building block. This technical guide offers a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its role in facilitating the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1169402-51-0 | [1] |

| Molecular Formula | C₁₂H₁₇BN₂O₃ | [1] |

| Molecular Weight | 248.09 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 132 - 136 °C (for the analogous nitrile) | [3] |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. | General knowledge for this class of compounds |

Synthesis and Characterization: Enabling Access to a Versatile Reagent

The most common and efficient method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 5-bromonicotinamide. This reaction utilizes a palladium catalyst in the presence of a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), and a base.

Experimental Protocol: Miyaura Borylation of 5-Bromonicotinamide

Diagrammatic Workflow of Miyaura Borylation

Caption: Workflow for the synthesis of the target molecule.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 5-bromonicotinamide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane via syringe.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Analytical Characterization

The identity and purity of the synthesized compound are confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the amide protons, and a singlet for the twelve methyl protons of the pinacol group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the carboxamide group and the boryl moiety.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the pyridine ring, the carbonyl carbon of the amide, and the carbons of the tetramethyl-dioxaborolane group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For nicotinamide, the parent cation is observed at m/z 122, with major fragments at m/z 78 (C₅NH₄⁺) and 106 (C₆N₂H₆⁺ or C₆NOH₄⁺)[4].

Applications in Drug Discovery and Development: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound in drug discovery lies in its application as a coupling partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a variety of sp²-hybridized carbon atoms (e.g., aryl, heteroaryl, or vinyl halides and triflates). This reaction is a cornerstone of modern synthetic organic chemistry due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of coupling partners.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic ester (R²) is transferred to the palladium center, displacing the halide and forming a new Pd(II) species.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired carbon-carbon bond in the product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The use of this compound in Suzuki-Miyaura couplings has been instrumental in the synthesis of numerous biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The nicotinamide moiety can serve as a key pharmacophore, engaging in hydrogen bonding and other interactions with the target protein.

Conclusion: A Versatile Tool for Advancing Drug Discovery

This compound stands out as a highly versatile and enabling reagent for medicinal chemists and drug development professionals. Its straightforward synthesis, stability, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for the rapid construction of diverse libraries of complex molecules. As the quest for novel therapeutics continues, the strategic application of such well-defined and functionalized building blocks will undoubtedly play a pivotal role in accelerating the discovery of new medicines.

References

- 1. 1169402-51-0|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nico… [cymitquimica.com]

- 3. Nicotinamide riboside is uniquely and orally bioavailable in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Synthesis and Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a pivotal molecular building block, merging the biologically relevant nicotinamide scaffold with a versatile boronic acid pinacol ester. This configuration makes it an indispensable reagent for drug discovery and development, primarily enabling the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its synthesis via the Miyaura borylation, an in-depth analysis of the rationale behind reagent selection and reaction conditions, and a detailed protocol for its execution. Furthermore, it establishes a robust framework for the analytical characterization of the final product using modern spectroscopic and chromatographic techniques, ensuring researchers can verify its identity, purity, and stability.

Introduction: The Strategic Importance of a Versatile Building Block

In modern medicinal chemistry, the efficient synthesis of complex molecules is paramount. Aryl and heteroaryl boronic acids and their esters are cornerstone reagents that have revolutionized molecule construction, largely due to their role in the robust and highly versatile Suzuki-Miyaura cross-coupling reaction.[1][2] this compound belongs to this critical class of compounds.

It possesses two key features:

-

The Nicotinamide Core: A derivative of Vitamin B3, this moiety is a common feature in a vast array of biologically active compounds and approved drugs. Its presence can influence solubility, metabolic stability, and target engagement.

-

The Boronic Acid Pinacol Ester: This functional group is exceptionally stable, allowing for purification via standard methods like column chromatography and straightforward handling.[2] It serves as the active component in Suzuki-Miyaura coupling, enabling the formation of a carbon-carbon bond at the 5-position of the pyridine ring.

The synthesis of this building block is therefore a critical first step for research programs aiming to explore novel chemical space around the nicotinamide core. This guide provides the necessary expertise to synthesize and validate this compound with confidence.

Synthesis via Palladium-Catalyzed Miyaura Borylation

The most reliable and widely adopted method for synthesizing aryl boronic esters is the Miyaura borylation reaction.[1] This palladium-catalyzed process involves the cross-coupling of an aryl halide with a diboron reagent, demonstrating high functional group tolerance and generally providing high yields.[3]

Underlying Principle & Mechanism

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While the precise mechanism can be influenced by various factors, the generally accepted pathway involves three key steps[4]:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 5-bromonicotinamide), forming a Pd(II) species.

-

Transmetalation: The base, typically potassium acetate (KOAc), facilitates the formation of a more reactive (acetato)palladium(II) complex.[2] This complex then undergoes transmetalation with the diboron reagent, bis(pinacolato)diboron (B₂pin₂), transferring a boryl group to the palladium center and displacing the acetate.

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reagents and Rationale (The "Why")

A successful borylation reaction hinges on the careful selection of each component. The choices below are based on established principles that maximize yield and minimize side reactions.

| Reagent Class | Example | Role & Rationale |

| Aryl Halide | 5-Bromonicotinamide | The electrophilic partner in the cross-coupling. Bromides offer a good balance of reactivity and stability. The amide functional group is well-tolerated by this reaction.[1] |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | A stable, easily handled solid that serves as the source of the boronic ester moiety.[2] |

| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | A robust, air-stable Pd(II) precatalyst. In the reaction mixture, it is reduced in situ to the active Pd(0) species.[5] The bulky, electron-rich dppf ligand promotes the oxidative addition and reductive elimination steps and provides stability to the catalytic intermediates.[6][7] |

| Base | Potassium Acetate (KOAc) | Crucial for the transmetalation step. KOAc is a weak base, which is critical to prevent the premature Suzuki-Miyaura coupling of the newly formed boronic ester product with the remaining aryl halide starting material.[2][4] Stronger bases can promote this undesirable side reaction and reduce the yield.[1] |

| Solvent | 1,4-Dioxane | A polar, aprotic solvent capable of dissolving the reagents and remaining stable at the elevated temperatures often required for the reaction.[8] |

Detailed Experimental Protocol

Safety Note: This procedure should be carried out by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinamide (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

-

Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add Pd(dppf)Cl₂ (0.03 eq., 3 mol%) followed by anhydrous 1,4-dioxane (approx. 0.1 M concentration relative to the aryl halide).

-

Heating: Place the sealed flask in a preheated oil bath at 90-100 °C.

-

Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting 5-bromonicotinamide is consumed (typically 12-24 hours).

-

Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

Reaction Work-up and Purification

-

Filtration: Dilute the reaction mixture with a solvent such as ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Comprehensive Physicochemical Characterization

Rigorous analytical validation is essential to confirm the successful synthesis of the target compound and to establish its purity.

Overview of Analytical Validation

A combination of spectroscopic and chromatographic methods should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

Expected ¹H and ¹³C NMR Spectral Data

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) | Rationale |

| Pyridine H-2 | ~9.0 | ~152 | Proton ortho to the ring nitrogen and the boryl group; highly deshielded. |

| Pyridine H-4 | ~8.7 | ~155 | Proton ortho to the ring nitrogen and the amide group; highly deshielded. |

| Pyridine H-6 | ~8.2 | ~139 | Proton meta to the ring nitrogen. |

| Pyridine C-5 | — | (No peak) | Carbon directly attached to the boron atom; often broad or unobserved due to quadrupolar relaxation. |

| Amide (-CONH₂) | ~7.5-8.0 (broad, 2H) | ~167 | Exchangeable protons of the primary amide. Carbonyl carbon. |

| Pinacol (-CH₃) | ~1.35 (s, 12H) | ~25 | Twelve equivalent methyl protons on the pinacol group, appearing as a sharp singlet. |

| Pinacol Quaternary C | — | ~84 | Quaternary carbons of the pinacol group attached to oxygen. |

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For a molecule with the formula C₁₂H₁₇BN₂O₃, the expected monoisotopic mass can be calculated and compared against the experimental value.

-

Molecular Formula: C₁₂H₁₇BN₂O₃

-

Monoisotopic Mass: 248.1336 g/mol

-

Expected Observation (ESI+): An [M+H]⁺ ion at m/z ≈ 249.1414. High-resolution mass spectrometry (HRMS) should confirm this value to within ±5 ppm.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of the target compound.

Conclusion

This compound is a high-value building block for pharmaceutical research and development. Its synthesis is reliably achieved through the palladium-catalyzed Miyaura borylation of 5-bromonicotinamide. Understanding the rationale behind the choice of catalyst, base, and conditions is key to a successful and reproducible outcome. The analytical methods detailed herein, particularly NMR and MS, provide a definitive protocol for verifying the structural integrity and purity of the final product, enabling its confident use in subsequent synthetic applications such as Suzuki-Miyaura cross-coupling reactions.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 5. reddit.com [reddit.com]

- 6. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide: Properties, Applications, and Supply

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a versatile bifunctional molecule of significant interest in contemporary organic synthesis and medicinal chemistry. Its structure, which marries a stable boronic acid pinacol ester with the biologically relevant nicotinamide moiety, positions it as a key building block for the construction of complex molecular architectures. The pinacolborane group serves as a robust handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, facilitating the efficient and selective formation of carbon-carbon bonds. Concurrently, the nicotinamide framework, a derivative of vitamin B3, is a prevalent scaffold in numerous pharmacologically active compounds. This guide offers a detailed exploration of the chemical characteristics, synthetic utility, and commercial availability of this important intermediate.

Chemical Properties and Structure

The utility of this compound is intrinsically linked to its distinct structural features. The boronic acid is protected as a pinacol ester, which imparts considerable stability towards air and moisture, simplifying its handling and storage compared to the corresponding free boronic acid. The pyridine ring, being an electron-deficient heterocycle, modulates the reactivity of the C-B bond in cross-coupling reactions. Furthermore, the primary amide group provides a site for hydrogen bonding interactions and can be a point for further derivatization.

A summary of the key physicochemical properties is provided below:

| Property | Value |

| CAS Number | 1169402-51-0[1] |

| Molecular Formula | C₁₂H₁₇BN₂O₃ |

| Molecular Weight | 248.09 g/mol |

| Appearance | Typically an off-white to white solid |

| Solubility | Generally soluble in common organic solvents like DMSO, methanol, and chloroform |

Chemical Structure:

Caption: Chemical structure of the title compound.

Applications in Organic Synthesis

The predominant role of this compound in synthetic chemistry is as a coupling partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as a particularly powerful and versatile method for forging C-C bonds, and this reagent is an excellent substrate for such transformations. In a typical Suzuki-Miyaura reaction, the boronic acid pinacol ester reacts with an organic halide or triflate in the presence of a palladium catalyst and a suitable base to yield the cross-coupled product.

Workflow for a Typical Suzuki-Miyaura Cross-Coupling Reaction:

Caption: Generalized workflow for a Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

The following is a representative protocol. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

-

Reaction Setup: In a flame-dried reaction vessel, combine this compound (1.0 equivalent), the desired aryl bromide (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).

-

Solvent Addition: Introduce a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for several minutes.

-

Reaction: Heat the mixture to the optimal temperature (typically between 80-100 °C) with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to ambient temperature and dilute with water.

-

Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis and Purification

The synthesis of this compound is commonly achieved through the Miyaura borylation of a 5-halo-nicotinamide precursor.

Illustrative Synthetic Pathway:

Caption: A typical synthetic route via Miyaura borylation.

Rigorous purification of the product is essential to ensure its quality for subsequent synthetic transformations. The most widely employed purification technique is column chromatography. The purity of the final compound should be verified using a combination of analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity.

Suppliers

This compound is commercially available from several chemical suppliers. When sourcing this reagent, it is prudent to assess suppliers based on product purity, availability, lead times, and cost. A selection of potential suppliers is listed below.

| Supplier | Website |

| BLDpharm | --INVALID-LINK--[1] |

| Sigma-Aldrich | --INVALID-LINK-- |

| TCI Chemicals | --INVALID-LINK-- |

| Chem-Impex | --INVALID-LINK-- |

References

A Guide to the Spectroscopic Characterization of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide and Related Borylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide is a key building block in modern medicinal chemistry, serving as a versatile precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. Its utility lies in the strategic placement of a boronic acid pinacol ester on the nicotinamide scaffold, enabling facile carbon-carbon bond formation through cross-coupling reactions. The unambiguous structural confirmation and purity assessment of this intermediate are paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredients. This in-depth technical guide provides a comprehensive overview of the principles and practical application of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for the thorough characterization of this compound and its analogs.

Introduction: The Significance of Borylated Heterocycles in Drug Discovery

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the way medicinal chemists approach the synthesis of complex molecular architectures. Among the various coupling partners, boronic acids and their pinacol esters have gained prominence due to their stability, low toxicity, and high functional group tolerance. The introduction of a boronic ester onto a heterocyclic core, such as nicotinamide, provides a reactive handle for the construction of novel compounds with diverse biological activities. These borylated intermediates are instrumental in the synthesis of compounds targeting a range of diseases, from cancer to inflammatory conditions.

Given their pivotal role, the rigorous characterization of these building blocks is a critical quality control step. This guide will delve into the multifaceted spectroscopic analysis of this compound, providing the theoretical underpinnings and practical considerations for its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) is the first line of analysis for confirming the presence of the key structural motifs in this compound.

Expected Chemical Shifts and Splitting Patterns:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Aromatic CH (Pyridine Ring) | 8.0 - 9.5 | Multiplets | 3H | The downfield chemical shifts are characteristic of protons on an electron-deficient pyridine ring. The specific positions are influenced by the amide and boronate ester substituents. |

| Amide NH₂ | 7.0 - 8.5 | Broad Singlets | 2H | The broadness of the signals is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. The chemical shift can be highly dependent on solvent and concentration. |

| Pinacol CH₃ | ~1.3 | Singlet | 12H | A sharp, intense singlet integrating to 12 protons is a hallmark of the four equivalent methyl groups of the pinacol boronate ester. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the amide N-H protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shim the magnetic field to achieve high homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Key Insights |

| Carbonyl C=O | 165 - 175 | Characteristic of an amide carbonyl carbon. |

| Aromatic C (Pyridine Ring) | 120 - 155 | The chemical shifts of the pyridine ring carbons will be influenced by the positions of the nitrogen atom and the substituents. The carbon bearing the boronate ester will have a characteristic chemical shift. |

| Pinacol Quaternary C | ~85 | The two quaternary carbons of the pinacol group attached to the oxygen atoms. |

| Pinacol CH₃ | ~25 | The four equivalent methyl carbons of the pinacol group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR.

Caption: Key NMR correlations for structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| N-H (Amide) | 3400 - 3100 | Stretching | Medium to Strong, often broad |

| C-H (Aromatic) | 3100 - 3000 | Stretching | Medium to Weak |

| C-H (Aliphatic) | 3000 - 2850 | Stretching | Medium |

| C=O (Amide) | 1700 - 1650 | Stretching | Strong |

| C=N, C=C (Aromatic) | 1600 - 1450 | Stretching | Medium to Strong |

| B-O | 1380 - 1320 | Stretching | Strong |

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectral Data:

-

Molecular Ion Peak ([M+H]⁺ or [M]⁺): The expected monoisotopic mass of this compound (C₁₂H₁₇BN₂O₃) is approximately 248.13 g/mol . In electrospray ionization (ESI) in positive mode, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 249.14.

-

Key Fragmentation Patterns: The fragmentation of the molecule can provide further structural confirmation. Common fragmentation pathways may include the loss of the pinacol boronate group or cleavage of the amide functionality.

Caption: A representative MS fragmentation pathway.

Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare the observed m/z with the calculated value.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides information on molecular stability. By integrating the data from these orthogonal techniques, researchers can confidently ascertain the structure and purity of this vital synthetic intermediate, ensuring the reliability and reproducibility of their drug discovery efforts.

The Evolving Landscape of Nicotinamide Boronic Esters: A Technical Guide to Synthesis, Applications, and Evaluation

Abstract

Substituted nicotinamide boronic esters are emerging as a versatile class of molecules with significant potential in chemical biology and drug discovery. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with biological nucleophiles, have positioned them as potent enzyme inhibitors. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of these compounds, with a primary focus on their role as modulators of Nicotinamide Adenine Dinucleotide (NAD+) metabolism through the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). We will delve into detailed experimental protocols for their synthesis and biological evaluation, present key performance data, and visualize the underlying biochemical pathways to equip researchers, scientists, and drug development professionals with the critical knowledge to harness the potential of this promising chemical scaffold.

Introduction: The Rise of a Privileged Scaffold

The nicotinamide core is a ubiquitous motif in biochemistry, most notably as a key component of the essential coenzyme NAD+. The strategic incorporation of a boronic acid or its ester functionality onto this scaffold has unlocked a new dimension of biological activity. Boronic acids act as Lewis acids and can form reversible covalent complexes with nucleophilic residues like serine and threonine, which are often found in the active sites of enzymes.[1][2] This unique mechanism of action can lead to highly potent and selective enzyme inhibition.[2][3]

Boronic esters, typically pinacol esters, serve as stable, readily synthesized precursors to the more reactive boronic acids.[4] This stability enhances their utility as chemical probes and drug candidates, allowing for controlled delivery and activation at the target site.[5] This guide will navigate the synthesis of these valuable compounds and illuminate their burgeoning applications, with a particular emphasis on their role in oncology through the targeting of NAD+ biosynthesis.

Synthesis of Substituted Nicotinamide Boronic Esters: A Practical Approach

The synthesis of substituted nicotinamide boronic esters primarily relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being the most prevalent and versatile approach.[6][7] This reaction enables the formation of a carbon-carbon bond between a halogenated nicotinamide derivative and a boronic acid or ester, allowing for the introduction of a wide array of substituents onto the nicotinamide ring.

General Synthetic Strategy: The Suzuki-Miyaura Coupling

The general workflow for synthesizing 5-substituted nicotinic acid derivatives, which can then be converted to the corresponding amides and boronic esters, is depicted below.

Figure 1. General workflow for the synthesis of substituted nicotinamide boronic esters.

Detailed Experimental Protocol: Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester

This protocol outlines a common method for the synthesis of a key building block, ethyl nicotinate-5-boronic acid pinacol ester.[1]

Materials:

-

Ethyl 5-bromonicotinate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl 5-bromonicotinate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (1.5 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure ethyl nicotinate-5-boronic acid pinacol ester.

Characterization:

The structure and purity of the synthesized compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the nicotinic ester and pinacol groups and the successful substitution at the 5-position. ¹¹B NMR will show a characteristic signal for the boronic ester.[8][9]

-

Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the product.[10][11]

Core Application: Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

A primary and extensively studied application of substituted nicotinamide boronic esters is the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is the predominant route for NAD+ biosynthesis in mammalian cells.[12][13] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on this pathway, making NAMPT a compelling target for anticancer therapy.[14][15]

The NAD+ Salvage Pathway and NAMPT Inhibition

The NAD+ salvage pathway recycles nicotinamide (NAM), a product of NAD+-consuming enzymes, back into NAD+. NAMPT catalyzes the first committed step in this pathway, the conversion of NAM to nicotinamide mononucleotide (NMN).[16][17] Substituted nicotinamide boronic esters can act as competitive inhibitors of NAMPT, binding to the active site and preventing the conversion of NAM to NMN. This leads to a depletion of the cellular NAD+ pool, triggering an energy crisis and ultimately leading to cancer cell death.[14]

Figure 2. The NAD+ salvage pathway and its inhibition by substituted nicotinamide boronic esters.

Evaluating NAMPT Inhibition: A Fluorometric Assay

A robust and widely used method for quantifying the inhibitory potency of compounds against NAMPT is a coupled-enzyme fluorometric assay.[1][6][16] This assay measures the production of NADH, which is fluorescent, as a downstream product of the NAMPT-catalyzed reaction.

Principle:

-

NAMPT Reaction: NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).

-

Coupling Reaction 1: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to NAD+.

-

Coupling Reaction 2: In the presence of ethanol, alcohol dehydrogenase (ADH) reduces NAD+ to NADH.

-

Detection: The fluorescence of NADH is measured (Excitation: ~340 nm, Emission: ~460 nm). The fluorescence intensity is directly proportional to the NAMPT activity.

Step-by-Step Protocol for NAMPT Inhibition Assay

Materials:

-

Purified recombinant human NAMPT enzyme

-

NAMPT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Test inhibitor (dissolved in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor in 100% DMSO.

-

Create a serial dilution of the inhibitor in assay buffer. Ensure the final DMSO concentration in the assay is ≤ 1%.

-

Prepare a substrate master mix containing NAM, PRPP, and ATP in assay buffer.

-

Prepare a coupling enzyme mixture containing NMNAT and ADH in assay buffer with ethanol.

-

-

Enzyme and Inhibitor Incubation:

-

In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted test inhibitor or vehicle (assay buffer with DMSO for control).

-

Add diluted NAMPT enzyme to each well, except for the "no enzyme" control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the substrate master mix to all wells to start the enzymatic reaction.

-

-

Coupled Reaction and Detection:

-

Immediately add the coupling enzyme mixture to all wells.

-

Incubate the plate at 37°C for 60-120 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[18]

-

Performance Data of NAMPT Inhibitors

The inhibitory potency of substituted nicotinamide boronic esters against NAMPT can vary significantly depending on the nature and position of the substituents. The following table summarizes representative IC₅₀ values for some NAMPT inhibitors. It is important to note that direct data for nicotinamide boronic esters is still emerging in the public literature, so data for related nicotinamide-based NAMPT inhibitors are included for context.

| Compound Class | Example Compound | NAMPT IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Reference |

| Nicotinamide-based | FK866 | ~1 | 1-10 | [11] |

| Biarylsulfanilamide | Compound 11 | 5 | 2-200 | [19] |

| Azetidine series | Compound 3 | 2.7 | 5 | [11] |

| Hypothetical Nicotinamide Boronic Ester | Structure Dependent | Expected to be Potent | Variable | N/A |

Note: The cell-based IC₅₀ can be influenced by factors such as cell permeability and off-target effects.

Broader Applications and Future Directions

While NAMPT inhibition is a major focus, the unique reactivity of the boronic ester moiety suggests a broader range of potential applications for these compounds.

Other Potential Enzyme Targets

The nicotinamide scaffold is recognized by other NAD+-utilizing enzymes, and the boronic acid warhead could potentially target nucleophilic residues in their active sites. Two important enzyme families to consider are:

-

Poly(ADP-ribose) Polymerases (PARPs): PARPs are crucial for DNA repair and are established cancer targets.[13][20] Nicotinamide itself is a known PARP inhibitor, albeit at higher concentrations.[21][22] Substituted nicotinamide boronic esters could be designed to have enhanced potency and selectivity for specific PARP isoforms.

-

Sirtuins (SIRTs): Sirtuins are a class of NAD+-dependent deacetylases involved in various cellular processes, including gene silencing and metabolism.[12] Nicotinamide also inhibits sirtuins.[12] The development of sirtuin-selective nicotinamide boronic esters could provide valuable tools for studying sirtuin biology and for therapeutic intervention in diseases like cancer and metabolic disorders.

Cellular Activity and Viability Assays

To assess the biological effects of substituted nicotinamide boronic esters in a cellular context, viability assays are essential. These assays determine the concentration at which the compounds induce cell death.

Protocol for MTT Cell Viability Assay: [10][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the substituted nicotinamide boronic ester for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the EC₅₀ value.[4]

Future Perspectives

The field of substituted nicotinamide boronic esters is ripe for further exploration. Future research will likely focus on:

-

Expanding the Chemical Space: Synthesizing a broader range of substituted analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Target Deconvolution: Identifying novel protein targets beyond NAMPT.

-

Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents.

-

Development of Prodrug Strategies: Designing boronic esters that are selectively activated in the tumor microenvironment.[5]

Conclusion

Substituted nicotinamide boronic esters represent a powerful and versatile chemical platform for the development of novel enzyme inhibitors and chemical probes. Their ability to target the critical NAD+ metabolic pathway through NAMPT inhibition has established them as promising candidates for cancer therapy. The synthetic and analytical protocols detailed in this guide provide a solid foundation for researchers to enter this exciting field. As our understanding of the diverse biological roles of these compounds continues to grow, so too will their potential to impact human health.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [riaa.uaem.mx]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. 34.237.233.138 [34.237.233.138]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. db.cngb.org [db.cngb.org]

- 8. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]

- 19. researchgate.net [researchgate.net]

- 20. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in organic synthesis

An In-Depth Technical Guide to the Reactivity of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide in Organic Synthesis

Introduction: A Privileged Scaffold Functionalized for Modern Synthesis

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure uniquely combines two key chemical motifs: the nicotinamide core and a boronic acid pinacol ester.

-

The Nicotinamide Core: As the amide form of vitamin B3, nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism, DNA repair, and cell signaling.[1] This "privileged" status means the nicotinamide scaffold is frequently incorporated into the design of novel therapeutics to engage with biological targets.[2][3]

-

The Boronic Acid Pinacol Ester: This functional group is a stable, versatile, and widely used precursor for transition-metal-catalyzed cross-coupling reactions. The pinacol ester, in particular, offers advantages over free boronic acids, including enhanced stability, easier purification, and often improved reactivity in anhydrous conditions.

The strategic placement of the boronate ester at the 5-position of the pyridine ring makes this reagent a powerful tool for constructing complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.[4][5] This guide provides an in-depth exploration of the reactivity of this compound, with a primary focus on its application in the cornerstone of modern C-C bond formation: the Suzuki-Miyaura cross-coupling reaction.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most practiced palladium-catalyzed cross-coupling reaction, valued for its broad substrate scope, excellent functional group tolerance, and the low toxicity of its boron-based reagents.[6][7] this compound is an exemplary substrate for this transformation, serving as the organoboron nucleophile to be coupled with a variety of electrophilic partners (typically aryl, heteroaryl, or vinyl halides and triflates).

Mechanistic Underpinnings: The "Why" Behind the Reaction

Understanding the catalytic cycle is paramount to troubleshooting and optimizing reaction conditions. The process follows a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[8]

-

Oxidative Addition: The cycle begins with a low-valent Pd(0) catalyst that oxidatively inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: This is the critical, rate-determining step where the organic moiety is transferred from the boron atom to the palladium center. For boronic esters, this step requires activation by a base. The base coordinates to the boron atom, forming a more nucleophilic four-coordinate "ate" complex. This complex then reacts with the Pd(II) species, displacing the halide and forming a new Pd-C bond. While historically debated, recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of base is critical and serves multiple roles, including the formation of the active palladium catalyst and promoting the key transmetalation step.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights: Causality in Experimental Design

The success of a Suzuki-Miyaura coupling hinges on the rational selection of several key parameters.

| Parameter | Common Choices | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with ligands (e.g., SPhos, XPhos) | Causality: The choice of catalyst and ligand dictates the efficiency of the oxidative addition and reductive elimination steps. For electron-rich or sterically hindered aryl halides, bulky, electron-rich phosphine ligands (like SPhos) are often required to promote the reaction. Pd(PPh₃)₄ is a reliable, general-purpose catalyst for many standard couplings. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KOAc | Causality: The base is essential for activating the boronic ester to form the boronate "ate" complex required for transmetalation.[8] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially for less reactive coupling partners. The choice can also influence side reactions; for substrates with base-sensitive functional groups, a milder base like KOAc may be preferable. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF, ACN/H₂O | Causality: A biphasic solvent system is common to dissolve both the organic-soluble aryl halide and catalyst, and the water-soluble inorganic base. The water also aids in the formation of the active palladium species. Anhydrous conditions can also be effective, particularly with specific bases like potassium trimethylsilanolate (TMSOK), which can lead to a homogeneous reaction mixture.[7] |

| Temperature | 80 - 110 °C | Causality: Most Suzuki couplings require heating to overcome the activation energy barriers of the catalytic cycle, particularly for the transmetalation and reductive elimination steps. The specific temperature depends on the reactivity of the substrates and the thermal stability of the catalyst. |

Validated Experimental Protocol: Synthesis of a Biaryl Nicotinamide

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Objective: To synthesize N-benzyl-5-(4-bromophenyl)nicotinamide from this compound and 1-bromo-4-iodobenzene.

Workflow Diagram

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Methodology

-

Reagent Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Add the aryl halide (e.g., 1-bromo-4-iodobenzene, 1.1 eq).

-

Add the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq).

-

Add the base (e.g., K₂CO₃, 3.0 eq).

-

-

Reaction Execution:

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane and Water in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-16 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification and Characterization:

-

Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure.

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Broader Reactivity and Synthetic Utility

While the Suzuki-Miyaura reaction is its primary application, the functional groups on this compound allow for other transformations.

-

Oxidation of the Boronic Ester: The C-B bond can be oxidized to a C-O bond, typically using an oxidant like sodium perborate or Oxone®. This provides a route to 5-hydroxynicotinamide derivatives, which are also valuable intermediates.

-

Transformations of the Nicotinamide Moiety: The amide functionality can undergo standard transformations, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, or dehydration to a nitrile.

-

Reactions at the Pyridine Nitrogen: The pyridine nitrogen is Lewis basic and can be quaternized with alkyl halides or oxidized to an N-oxide, modulating the electronic properties of the ring for subsequent reactions.

The compound's versatility makes it a cornerstone reagent for building libraries of complex molecules for screening in drug discovery and for developing novel organic materials.[4][9]

Conclusion

This compound is a robust and highly effective building block in modern organic synthesis. Its reactivity is dominated by the Suzuki-Miyaura cross-coupling, a powerful and reliable method for C-C bond formation. A thorough understanding of the reaction mechanism and the causal relationships between reaction parameters—catalyst, base, solvent, and temperature—empowers researchers to optimize conditions for synthesizing complex molecular architectures. This guide serves as a technical resource for leveraging the full synthetic potential of this valuable reagent in pharmaceutical and materials science research.

References

- 1. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

- 8. researchgate.net [researchgate.net]

- 9. Buy 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-2-carboxamide [smolecule.com]

A Senior Application Scientist's Guide to the Discovery of Novel Nicotinamide Derivatives Utilizing Boronic Esters

Abstract

This technical guide provides an in-depth exploration of a modern synthetic strategy for the discovery of novel nicotinamide derivatives, leveraging the versatility and stability of boronic esters. Nicotinamide, a key pharmacophore present in numerous approved drugs and clinical candidates, serves as a foundational scaffold for the development of new therapeutic agents targeting a range of diseases, including cancer and inflammatory disorders.[1][2][3][4][5] This document details the rationale behind the use of boronic esters in medicinal chemistry, provides validated experimental protocols for their synthesis and subsequent cross-coupling reactions, and outlines a high-throughput screening cascade for the identification of promising lead compounds. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a practical framework for accelerating the discovery of next-generation nicotinamide-based therapeutics.

Introduction: The Enduring Importance of the Nicotinamide Scaffold

The nicotinamide moiety, a pyridine ring bearing a carboxamide group at the 3-position, is a privileged scaffold in medicinal chemistry.[1] Its prevalence in clinically successful drugs stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding via the amide and π-stacking through the aromatic ring. Furthermore, nicotinamide is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical player in cellular metabolism and signaling.[1] This inherent biological relevance has fueled extensive efforts to synthesize and evaluate novel nicotinamide derivatives with tailored pharmacological profiles.

The development of new nicotinamide analogs has led to the discovery of potent inhibitors of key enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are implicated in DNA repair, inflammation, and cellular metabolism.[1] For instance, PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[1] The modular nature of the nicotinamide scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

The Strategic Advantage of Boronic Esters in Nicotinamide Derivative Synthesis

While traditional cross-coupling methods have been employed for the synthesis of nicotinamide derivatives, the use of boronic esters, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, offers several distinct advantages that are highly beneficial in a drug discovery setting.[6][7][8]

2.1. Enhanced Stability and Handling:

Boronic acids, the precursors to boronic esters, can be prone to decomposition through pathways like protodeboronation.[7] In contrast, boronic esters, such as the commonly used pinacol esters, exhibit significantly greater stability.[7] They are often crystalline solids that are easier to handle, purify via standard chromatographic techniques, and store for extended periods without significant degradation.[7] This enhanced stability is crucial for ensuring the quality and reproducibility of high-throughput synthesis campaigns.

2.2. Favorable Reaction Kinetics and Yields:

While boronic acids are generally more reactive and can lead to faster reaction times in some cases, the use of appropriate ligands and reaction conditions can achieve excellent yields with boronic esters.[7] Furthermore, the improved purity of boronic ester starting materials often translates to higher isolated yields of the final products, a critical factor in resource-intensive drug discovery programs.[7]

2.3. Broad Functional Group Tolerance:

The Suzuki-Miyaura coupling is renowned for its exceptional functional group tolerance, a key attribute in the synthesis of complex, drug-like molecules.[9] This allows for the coupling of a wide array of substituted aryl and heteroaryl boronic esters with functionalized nicotinamide scaffolds without the need for extensive protecting group strategies, thereby streamlining the synthetic workflow.

Experimental Protocols: A Validated Workflow

The following section provides detailed, step-by-step methodologies for the synthesis of a diverse library of nicotinamide derivatives using boronic esters. These protocols are designed to be robust and adaptable for high-throughput synthesis platforms.

3.1. Synthesis of Boronic Ester Building Blocks:

A diverse library of aryl and heteroaryl boronic esters is essential for exploring a broad chemical space. The following is a general procedure for the synthesis of a pinacol boronic ester from an aryl halide.

Protocol 3.1: Synthesis of Aryl Pinacol Boronic Ester

| Step | Procedure | Rationale |

| 1 | To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add the aryl halide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl2 (0.03 equiv). | The inert atmosphere prevents the degradation of the catalyst and reagents. Potassium acetate acts as the base required for the catalytic cycle. Pd(dppf)Cl2 is a commonly used and effective catalyst for this transformation. |

| 2 | Add anhydrous 1,4-dioxane as the solvent. | Anhydrous solvent is crucial to prevent the hydrolysis of the boronic ester product. |

| 3 | Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS. | The elevated temperature is necessary to drive the reaction to completion. Monitoring ensures the reaction is stopped at the optimal time. |

| 4 | Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. | This step removes the solid catalyst, simplifying the workup. |

| 5 | Concentrate the filtrate under reduced pressure. | This removes the solvent to yield the crude product. |

| 6 | Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient. | This purification step isolates the desired boronic ester from any remaining starting materials or byproducts. |

3.2. Suzuki-Miyaura Cross-Coupling of Boronic Esters with Halogenated Nicotinamides:

This protocol describes the core C-C bond-forming reaction to generate the desired nicotinamide derivatives. A common starting material is a halogenated nicotinamide, such as 5-bromonicotinamide.[10]

Protocol 3.2: Suzuki-Miyaura Cross-Coupling

| Step | Procedure | Rationale |

| 1 | To a microwave vial, add the halogenated nicotinamide (1.0 equiv), the boronic ester (1.2 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base such as K2CO3 (2.0 equiv). | The excess boronic ester and base help to drive the reaction to completion. Pd(PPh3)4 is a versatile and widely used catalyst for Suzuki-Miyaura couplings. |

| 2 | Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). | The aqueous component is often necessary to facilitate the transmetalation step of the catalytic cycle. |

| 3 | Seal the vial and heat in a microwave reactor to 100-150 °C for 10-30 minutes. Monitor by LC-MS. | Microwave heating significantly accelerates the reaction, allowing for shorter reaction times. |

| 4 | After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. | This is a standard aqueous workup to remove inorganic salts and water-soluble impurities. |

| 5 | Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. | This removes any residual water from the organic phase. |

| 6 | Purify the crude product by preparative HPLC or column chromatography. | Purification is essential to obtain the final compound with high purity for biological testing. |

3.3. Visualization of the Synthetic Workflow:

The following diagram illustrates the general workflow for the synthesis of novel nicotinamide derivatives using boronic esters.

Caption: General synthetic workflow for nicotinamide derivatives.

High-Throughput Screening (HTS) Cascade for Hit Identification

Once a library of novel nicotinamide derivatives has been synthesized, a robust and efficient screening cascade is required to identify compounds with the desired biological activity.

4.1. Primary Screening:

The initial screen should be a high-throughput assay that is sensitive, reproducible, and cost-effective.[11][12] For example, if targeting a specific enzyme, a fluorescence-based or luminescence-based assay is often suitable.[13] The goal of the primary screen is to identify "hits" from the compound library.

4.2. Hit Confirmation and Dose-Response Analysis:

Hits from the primary screen are then subjected to a confirmation screen using the same assay to eliminate false positives. Confirmed hits are then tested in a dose-response format to determine their potency (e.g., IC50 or EC50 values).

4.3. Secondary and Orthogonal Assays:

Compounds that demonstrate significant potency in the primary assay should be further evaluated in secondary and orthogonal assays. These assays can provide additional information about the compound's mechanism of action and rule out non-specific effects. For example, if the primary assay is a biochemical enzyme inhibition assay, a secondary assay could be a cell-based assay to assess the compound's activity in a more physiologically relevant context.

4.4. Lead Optimization:

Promising hits that pass through the initial screening cascade are then considered "leads" for further optimization. This involves medicinal chemistry efforts to improve the compound's potency, selectivity, and drug-like properties (ADME/Tox).

4.5. HTS Workflow Diagram:

The following diagram illustrates a typical HTS cascade for the discovery of novel nicotinamide derivatives.

Caption: High-throughput screening cascade for hit identification.

Conclusion

The strategic use of boronic esters in conjunction with the Suzuki-Miyaura cross-coupling reaction provides a powerful and efficient platform for the discovery of novel nicotinamide derivatives. The enhanced stability and handling of boronic esters, coupled with the broad functional group tolerance of the reaction, make this approach highly amenable to high-throughput synthesis and the rapid generation of diverse chemical libraries. By implementing a robust screening cascade, researchers can effectively identify and advance promising lead compounds for further development as potential therapeutics. This guide provides a comprehensive framework to support these efforts and accelerate the discovery of the next generation of nicotinamide-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis of Bioactive Molecules with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Authored by: Senior Application Scientist

Introduction: The Strategic Role of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide has emerged as a highly valuable and versatile building block for this purpose.[1] This reagent uniquely combines two critical features: the biologically significant nicotinamide core and a synthetically tractable boronic acid pinacol ester.

The nicotinamide moiety, the amide form of vitamin B3, is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD⁺).[2] NAD⁺ is central to cellular metabolism, DNA repair, and energy production, making the nicotinamide scaffold a privileged structure in the design of novel therapeutics targeting a wide range of diseases.[2] The pinacol boronic ester group is a stable, easy-to-handle functional group that serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[4]

This guide provides an in-depth exploration of the use of this compound in synthesis, presenting a detailed protocol for its application in Suzuki-Miyaura cross-coupling and discussing the underlying principles that ensure procedural success.

Reagent Profile and Physicochemical Properties

A thorough understanding of the reagent's properties is the foundation of its effective use. This compound is a stable, crystalline solid, which simplifies handling and weighing compared to more labile boronic acids.

| Property | Value | Reference |

| CAS Number | 1169402-51-0 | [5] |

| Molecular Formula | C₁₃H₁₉BN₂O₃ | |

| Molecular Weight | 262.12 g/mol | |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Storage | Store at 2-8°C under an inert atmosphere |